molecular formula C10H12O6 B8762201 2-Hydroxy-3,4,5-trimethoxybenzoic acid CAS No. 39068-84-3

2-Hydroxy-3,4,5-trimethoxybenzoic acid

Cat. No.: B8762201
CAS No.: 39068-84-3
M. Wt: 228.20 g/mol
InChI Key: MJZXQRQWAWCETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-3,4,5-trimethoxybenzoic acid is a methoxybenzoic acid.

Properties

CAS No.

39068-84-3

Molecular Formula

C10H12O6

Molecular Weight

228.20 g/mol

IUPAC Name

2-hydroxy-3,4,5-trimethoxybenzoic acid

InChI

InChI=1S/C10H12O6/c1-14-6-4-5(10(12)13)7(11)9(16-3)8(6)15-2/h4,11H,1-3H3,(H,12,13)

InChI Key

MJZXQRQWAWCETQ-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1)C(=O)O)O)OC)OC

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)O)O)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1,2,3-Trimethoxybenzene (1.48 g) and 2-hydroxy-3,4,5-trimethoxybenzoic acid (2.00 g) is stirred in 40 ml of ≈9% solution of P2O5 in methanesulfonic acid at room temperature in a stoppered flask for 4 hours. The 2-hydroxy-3,4,5-trimethoxybenzoic acid was obtained by the method of Mayer and Fikentscher (Mayer and Fikentscher (1956) Chem. Ber. 89:511) from 3,4,5-trimethoxybenzoic acid by bromination and then copper-catalyzed replacement of bromine (by OH) of 2-bromo-3,4,5-trimethoxybenzoic acid. The resultant orange mixture is poured onto crushed ice (500 ml) producing an unfilterable gummy precipitate. This crude product is then subjected to base-catalyzed ring closure by heating in a beaker in 100 ml of 40% ethanol and 10 ml of 10N NaOH just below boiling point. As the mixture reaches 80° C., a white flocculent product appears. The temperature is maintained just below the boiling point and the volume is kept constant by addition of water. After 5 hours, the supernatant is bright yellow and a mass of the precipitate has formed. Heating is continued for 4 more hours. Cooling, filtering (by suction) and washing with water afforded 1.37 g of analytically pure 2,3,4,5,6-pentainethoxyxanthone (yield approximately 45% relative to benzoic acid). This base-catalyzed ring closure is illustrated below:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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